molecular formula C19H15NO5 B11596423 ethyl 4-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}benzoate

ethyl 4-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}benzoate

Cat. No.: B11596423
M. Wt: 337.3 g/mol
InChI Key: CFKDSCNVKCQDPD-UHFFFAOYSA-N
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Description

Ethyl 4-(1-oxo-1H-isochromene-3-amido)benzoate is a complex organic compound that belongs to the class of isochromene derivatives This compound is characterized by its unique structure, which includes an isochromene ring fused with a benzoate ester and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1-oxo-1H-isochromene-3-amido)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-oxo-1H-isochromene-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 4-aminobenzoic acid to form the amide linkage. Finally, esterification with ethanol in the presence of a catalyst such as sulfuric acid yields the desired ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-oxo-1H-isochromene-3-amido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium methoxide or ammonia can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(1-oxo-1H-isochromene-3-amido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(1-oxo-1H-isochromene-3-amido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-oxo-1H-isochromene-3-carboxylic acid
  • 4-hydroxy-2-quinolones
  • Indole derivatives

Uniqueness

Ethyl 4-(1-oxo-1H-isochromene-3-amido)benzoate is unique due to its combination of an isochromene ring, an amide group, and an ester group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. For instance, the presence of the ester group allows for easy modification and derivatization, while the amide group provides stability and specific interactions with biological targets .

Properties

Molecular Formula

C19H15NO5

Molecular Weight

337.3 g/mol

IUPAC Name

ethyl 4-[(1-oxoisochromene-3-carbonyl)amino]benzoate

InChI

InChI=1S/C19H15NO5/c1-2-24-18(22)12-7-9-14(10-8-12)20-17(21)16-11-13-5-3-4-6-15(13)19(23)25-16/h3-11H,2H2,1H3,(H,20,21)

InChI Key

CFKDSCNVKCQDPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2

Origin of Product

United States

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